N-(2,4-dinitrophenoxy)propan-2-imine
Description
N-(2,4-Dinitrophenoxy)propan-2-imine is an organic compound featuring a propan-2-imine backbone (C=N group) linked to a 2,4-dinitrophenoxy substituent. The 2,4-dinitrophenoxy group is electron-deficient due to the nitro groups, enhancing electrophilic reactivity. Its synthesis likely involves nucleophilic substitution or condensation reactions, but further details are unavailable in the evidence.
Properties
CAS No. |
13181-10-7 |
|---|---|
Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
N-(2,4-dinitrophenoxy)propan-2-imine |
InChI |
InChI=1S/C9H9N3O5/c1-6(2)10-17-9-4-3-7(11(13)14)5-8(9)12(15)16/h3-5H,1-2H3 |
InChI Key |
FRNRURMYMBFWLM-UHFFFAOYSA-N |
SMILES |
CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Canonical SMILES |
CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Other CAS No. |
13181-10-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole
Key Features :
- Structure: Contains a 2,4-dinitrophenoxy group attached to a nitro-substituted imidazole ring.
- Applications : Regulates mitochondrial activity and treats diabetes/complications .
- Comparison: Functional Groups: The imidazole core provides aromatic stability and hydrogen-bonding capacity, unlike the imine in the target compound.
- Synthesis : Likely involves alkylation of imidazole derivatives, differing from the simpler imine formation in the target compound.
Ethyl (R)-2-[6-(2,4-Dinitrophenoxy)hexyl]oxirane-carboxylate
Key Features :
- Structure: A 2,4-dinitrophenoxy group connected via a hexyl chain to an epoxide (oxirane) and ester group.
- Applications : Inhibits carnitine palmitoyltransferase-1 (CPT-1) for diabetes treatment .
- Stereoselectivity: Synthesized via Sharpless epoxidation, ensuring high enantiomeric purity . The target compound’s synthesis lacks such stereochemical control in the evidence.
- Reactivity : The epoxide and ester groups offer sites for nucleophilic attack, contrasting with the imine’s electrophilic nature.
N-(2-Chlorobenzyl)-2-(2,4-Dichlorophenoxy)-1-propanamine
Key Features :
- Structure: Dichlorophenoxy group with a chlorobenzyl-amine side chain.
- Applications: No specific applications mentioned, but chlorinated phenoxy compounds often serve as herbicides or antimicrobials.
- Comparison: Electron Effects: Chlorine substituents are less electron-withdrawing than nitro groups, reducing the phenoxy group’s electrophilicity. Basicity: The amine group can participate in hydrogen bonding, unlike the imine’s C=N group, which may form weaker interactions.
- Stability : Amines are generally more hydrolytically stable than imines.
2-(4-Methylphenoxy)-N-(2-methylphenyl)propanamide
Key Features :
- Structure: Methyl-substituted phenoxy and phenyl groups with an amide linkage.
- Applications: Not specified, but amides are common in pharmaceuticals (e.g., analgesics).
- Comparison: Functional Group Stability: The amide group resists hydrolysis better than the imine, which is prone to hydrolysis under acidic/basic conditions. Electron Effects: Methyl groups donate electrons, making the phenoxy group less reactive than the nitro-substituted analog.
Azo-Dinitrophenyl Derivatives (e.g., 68391-47-9)
Key Features :
- Structure : Azo (-N=N-) linkage with 2,4-dinitrophenyl groups.
- Applications : Often used as dyes or indicators due to intense coloration .
- Comparison :
- Optical Properties : Azo compounds absorb visible light, whereas the target compound lacks chromophores for such applications.
- Reactivity : Azo groups undergo reductive cleavage, unlike the imine’s electrophilic reactivity.
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